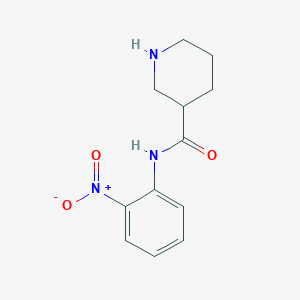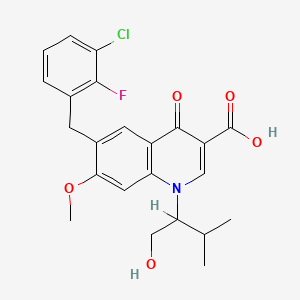
benzyl (11Z)-11-(hydroxymethylidene)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (11Z)-11-(hydroxymethylidene)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylate is a complex organic compound with a unique structure. It belongs to the class of compounds known as benzyl esters, which are characterized by the presence of a benzyl group attached to an ester functional group. This compound is notable for its intricate molecular architecture, which includes multiple ring structures and various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (11Z)-11-(hydroxymethylidene)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of benzyl bromide and a suitable alcohol under basic conditions to form the benzyl ether intermediate. This intermediate can then undergo further reactions, such as oxidation or reduction, to introduce the desired functional groups and complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl (11Z)-11-(hydroxymethylidene)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO₄, CrO₃
Reducing agents: LiAlH₄, NaBH₄
Nucleophiles: Alkoxides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Benzyl (11Z)-11-(hydroxymethylidene)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl (11Z)-11-(hydroxymethylidene)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzylamines: Compounds containing a benzyl group attached to an amine functional group.
Benzyl ethers: Compounds with a benzyl group attached to an ether functional group.
Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring.
Uniqueness
What sets benzyl (11Z)-11-(hydroxymethylidene)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylate apart is its complex structure, which includes multiple ring systems and various functional groups.
Properties
Molecular Formula |
C38H52O4 |
|---|---|
Molecular Weight |
572.8 g/mol |
IUPAC Name |
benzyl (11Z)-11-(hydroxymethylidene)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C38H52O4/c1-33(2)17-19-38(32(41)42-24-25-11-9-8-10-12-25)20-18-36(6)27(28(38)22-33)13-14-30-35(5)21-26(23-39)31(40)34(3,4)29(35)15-16-37(30,36)7/h8-13,23,28-30,39H,14-22,24H2,1-7H3/b26-23- |
InChI Key |
LQBSYZNNVWOVJN-RWEWTDSWSA-N |
Isomeric SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(C/C(=C/O)/C(=O)C5(C)C)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=CO)C(=O)C5(C)C)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12284357.png)


![2-[(Difluoromethyl)sulfanyl]ethan-1-amine](/img/structure/B12284374.png)
![[2-(9-Bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12284378.png)

![sodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-azaniumyl-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12284389.png)


![ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B12284411.png)

![2-[6-[3-[3-(Aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12284435.png)

